molecular formula C4H7F4N B075569 1,1,2,2-tetrafluoro-N,N-dimethylethanamine CAS No. 1550-50-1

1,1,2,2-tetrafluoro-N,N-dimethylethanamine

Cat. No. B075569
Key on ui cas rn: 1550-50-1
M. Wt: 145.1 g/mol
InChI Key: VIRGYRZBWQFJGJ-UHFFFAOYSA-N
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Patent
US07939673B2

Procedure details

10.8 g of N-1,1,2,2-tetrafluoroethyldimethylamine were initially charged in 50 ml of acetonitrile under argon and 26 g of boron trifluoride as a 17% solution in CH3CN were added at RT. The mixture was stirred for 30 min and then admixed with 8.67 g of ethyl dimethylaminoacrylate. The mixture was stirred at RT for 2 h and then added slowly to the solution of 3.4 g of methylhydrazine in 10 ml of acetonitrile at 10° C. After stirring at RT for 2 h, the acetonitrile was removed completely under reduced pressure and the product was admixed with water and filtered off. Distillation under reduced pressure or washing with cyclohexane afforded 10 g of the product with the purity of 99% and an m.p. of 62-63° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl dimethylaminoacrylate
Quantity
8.67 g
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]([N:7](C)C)(F)[CH:3]([F:5])[F:4].B(F)(F)F.CN([C:17](=[CH2:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])C.[CH3:24][NH:25]N>C(#N)C>[F:5][CH:3]([F:4])[C:2]1[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:23][N:25]([CH3:24])[N:7]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
FC(C(F)F)(F)N(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
B(F)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Three
Name
ethyl dimethylaminoacrylate
Quantity
8.67 g
Type
reactant
Smiles
CN(C)C(C(=O)OCC)=C
Step Four
Name
methylhydrazine
Quantity
3.4 g
Type
reactant
Smiles
CNN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring at RT for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the acetonitrile was removed completely under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered off
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure
WASH
Type
WASH
Details
washing with cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)OCC)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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